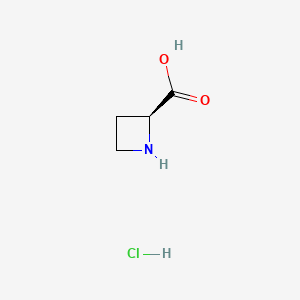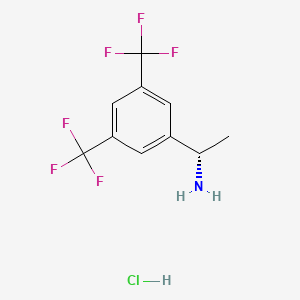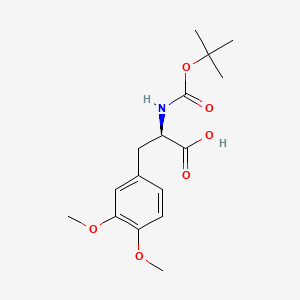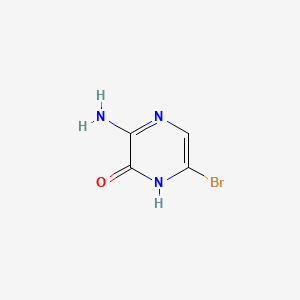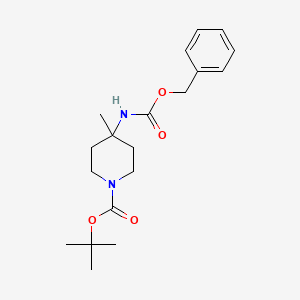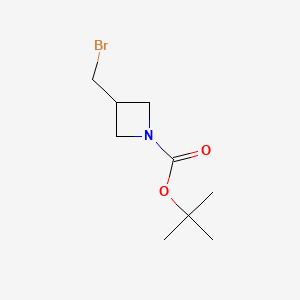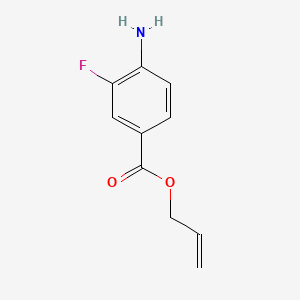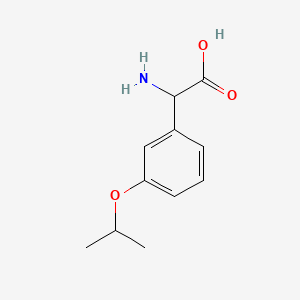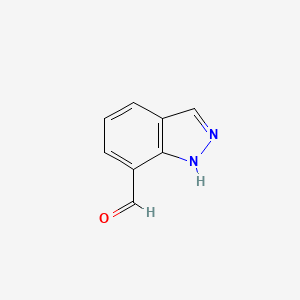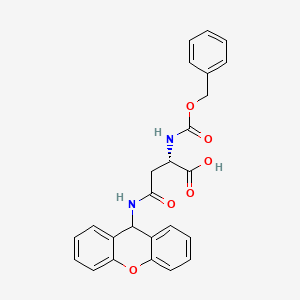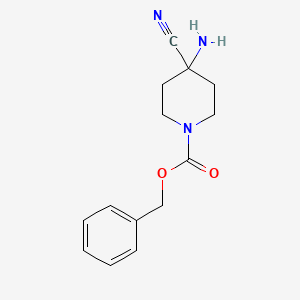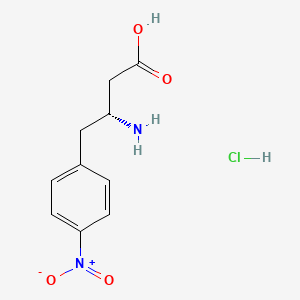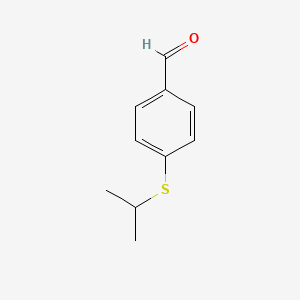
4-(Isopropylsulfanyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropylsulfanyl)benzaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an isopropylsulfanyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulfanyl)benzaldehyde can be achieved through several methods:
-
Oxidation of Alcohols: : One common method involves the oxidation of 4-(Isopropylsulfanyl)benzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
-
Friedel-Crafts Acylation: : Another approach is the Friedel-Crafts acylation of 4-(Isopropylsulfanyl)toluene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method provides a direct route to the aldehyde.
-
Cross-Coupling Reactions: : Advanced synthetic methods involve cross-coupling reactions using organometallic reagents. For example, the reaction of 4-bromobenzaldehyde with isopropylthiol in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The oxidation of 4-(Isopropylsulfanyl)benzyl alcohol using air or oxygen in the presence of a catalyst is a common industrial process. This method is advantageous due to its simplicity and environmental friendliness.
化学反应分析
Types of Reactions
-
Oxidation: : 4-(Isopropylsulfanyl)benzaldehyde can undergo oxidation to form 4-(Isopropylsulfanyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to form 4-(Isopropylsulfanyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group at the ortho or meta position relative to the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-(Isopropylsulfanyl)benzoic acid
Reduction: 4-(Isopropylsulfanyl)benzyl alcohol
Substitution: Nitro-substituted derivatives
科学研究应用
4-(Isopropylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Isopropylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropylsulfanyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of an isopropylsulfanyl group.
4-Methoxybenzaldehyde: Features a methoxy group in place of the isopropylsulfanyl group.
Uniqueness
4-(Isopropylsulfanyl)benzaldehyde is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-propan-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXRBLFWCFUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720390 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84264-99-3 |
Source


|
| Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
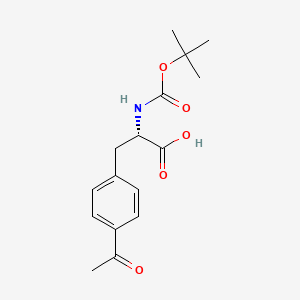
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
